N-hydroxy Rhodamine B amide
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Overview
Description
N-hydroxy Rhodamine B amide is a chemical compound known for its unique fluorescence properties. It is primarily used as a ClO- indicator, hydrolyzing to produce fluorescence in the presence of ClO-. The fluorescence intensity of this compound is proportional to the product, making it useful for quantifying ClO- levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxy Rhodamine B amide can be synthesized through the reaction of Rhodamine B with hydroxylamine. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy Rhodamine B amide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with ClO- as the reagent.
Substitution: Requires a suitable nucleophile and may involve solvents like methanol or ethanol under reflux conditions.
Major Products Formed
Fluorescent Product: Formed during hydrolysis in the presence of ClO-.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
N-hydroxy Rhodamine B amide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting ClO- levels in various chemical reactions.
Biology: Employed in fluorescence microscopy to stain cell compartments, particularly mitochondria.
Industry: Utilized in the development of fluorescent dyes and indicators for various industrial applications.
Mechanism of Action
The mechanism of action of N-hydroxy Rhodamine B amide involves its hydrolysis in the presence of ClO-, leading to the production of a fluorescent product. This fluorescence is due to the formation of a highly conjugated system that emits light upon excitation. The molecular targets and pathways involved include the interaction with ClO- ions, which trigger the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: A parent compound of N-hydroxy Rhodamine B amide, known for its fluorescence properties.
Rhodamine B esters: Similar compounds that differ in their alkyl chain lengths and exhibit varying degrees of cytotoxicity.
Uniqueness
This compound is unique due to its specific use as a ClO- indicator, which sets it apart from other rhodamine derivatives. Its ability to produce fluorescence in the presence of ClO- makes it particularly valuable for applications requiring precise quantification of ClO- levels .
Properties
Molecular Formula |
C28H31N3O3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3',6'-bis(diethylamino)-2-hydroxyspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H31N3O3/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(32)31(28)33/h9-18,33H,5-8H2,1-4H3 |
InChI Key |
UQRQMIDHMQTDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3O |
Origin of Product |
United States |
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